Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming System
The systematic nomenclature of tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is tert-butyl 4-[chlorosulfonyl(methyl)amino]piperidine-1-carboxylate, which systematically describes the hierarchical arrangement of functional groups within the molecular structure. This nomenclature system begins with the tert-butyl group, indicating a branched alkyl substituent attached to the carboxylate oxygen, followed by the specification of the piperidine ring system as the parent structure.
The systematic naming approach for this compound requires careful consideration of the substitution pattern on the piperidine ring, where the 4-position carries a complex amino substituent bearing both methyl and chlorosulfonyl groups. The Chemical Abstracts Service registry number 1118788-30-9 provides an unambiguous identifier for this specific compound, eliminating potential confusion with structurally related molecules. The molecular descriptor systems, including the Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)Cl, provide computational approaches to describe the molecular connectivity and stereochemical features.
Molecular Structure Analysis
The molecular structure of this compound exhibits a characteristic piperidine ring system that forms the central structural scaffold of the molecule. The six-membered saturated nitrogen-containing heterocycle adopts a chair conformation under standard conditions, providing a stable framework for the attached functional groups. The piperidine nitrogen at position 1 bears a tert-butyl carboxylate substituent, which serves as a protecting group commonly employed in synthetic organic chemistry.
The substitution pattern at the 4-position of the piperidine ring features a tertiary amino group that connects to both a methyl group and a chlorosulfonyl group, creating a highly reactive center within the molecule. The chlorosulfonyl functionality represents a particularly important structural feature, as it contains a sulfur atom in the +6 oxidation state bonded to two oxygen atoms and one chlorine atom. This group exhibits significant electrophilic character, making it susceptible to nucleophilic attack and subsequent chemical transformations.
The tert-butyl carboxylate group attached to the piperidine nitrogen provides both steric bulk and electronic effects that influence the overall molecular properties. The ester linkage between the carboxyl carbon and the tert-butyl oxygen creates a planar arrangement that can participate in resonance stabilization with the nitrogen lone pair. The molecular framework demonstrates considerable three-dimensional complexity, with the chair conformation of the piperidine ring creating distinct axial and equatorial positions that affect the spatial arrangement of substituents.
Isomers and Naming Confusion Issues
The structural complexity of this compound gives rise to several potential sources of isomerism and naming ambiguities that require careful consideration in chemical documentation and synthesis planning. The piperidine ring system itself can exist in different conformational states, primarily the chair and boat conformations, though the chair form predominates under normal conditions due to reduced steric strain. The substitution pattern at the 4-position creates a stereogenic center, leading to the possibility of two enantiomeric forms that differ in their spatial arrangement around this carbon atom.
The presence of the tertiary amino group at the 4-position introduces additional complexity, as the nitrogen atom can exhibit pyramidal geometry with potential for inversion. However, the steric bulk of both the methyl and chlorosulfonyl substituents may restrict this inversion, leading to more defined stereochemical behavior. The chlorosulfonyl group itself does not introduce chirality but contributes to the overall steric environment around the substituted carbon center.
Naming confusion may arise from alternative systematic approaches to describing the substitution pattern, particularly regarding the priority assignment of functional groups. Some chemical databases and literature sources may present variations in the nomenclature, emphasizing different aspects of the molecular structure. The compound may also be referenced using trade names or catalog numbers from chemical suppliers, which can create additional opportunities for identification errors.
Molecular Weight and Physical-Chemical Properties
The molecular formula C₁₁H₂₁ClN₂O₄S corresponds to a molecular weight of 312.81 grams per mole, placing this compound in the range typical of small molecule pharmaceutical intermediates. The molecular weight calculation accounts for the contributions of carbon (132.11), hydrogen (21.17), chlorine (35.45), nitrogen (28.02), oxygen (64.00), and sulfur (32.07) atoms within the structure. This molecular weight range facilitates handling and purification using standard synthetic chemistry techniques while maintaining sufficient complexity for specialized applications.
The physical properties of this compound reflect the combined influence of its various functional groups and structural features. The compound exists as a solid under standard laboratory conditions, with the crystalline form likely stabilized by intermolecular interactions between the polar functional groups. The presence of the chlorosulfonyl group contributes significantly to the overall polarity of the molecule, affecting its solubility characteristics in different solvent systems.
The stability profile of the compound requires careful consideration due to the presence of the reactive chlorosulfonyl group. This functional group exhibits sensitivity to moisture, potentially undergoing hydrolysis reactions that could compromise the integrity of the molecule during storage or handling. The tert-butyl carboxylate group provides some degree of steric protection to the adjacent nitrogen atom, contributing to the overall stability of the molecule under anhydrous conditions.
Solubility characteristics are influenced by the amphiphilic nature of the molecule, which contains both hydrophobic regions (tert-butyl group, piperidine ring) and hydrophilic functionalities (carboxylate, chlorosulfonyl group). The compound demonstrates solubility in organic solvents commonly used in synthetic chemistry, though specific solubility data requires experimental determination under controlled conditions. The chlorosulfonyl group's reactivity necessitates storage under inert atmospheric conditions to prevent degradation reactions that could alter the compound's properties and utility.
Properties
IUPAC Name |
tert-butyl 4-[chlorosulfonyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-7-5-9(6-8-14)13(4)19(12,16)17/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGPMCVWYUNTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Boc-Protected Piperidine Derivatives
The synthesis begins with the preparation of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate or related intermediates:
- Ethyl piperidine-4-carboxylate is protected by reaction with di-tert-butyl dicarbonate in ethyl acetate at low temperature (0–5 °C) to give ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate.
- Subsequent reduction with lithium aluminum hydride in tetrahydrofuran (THF) at 0 °C yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine.
- This intermediate is then converted to the corresponding tosylate by reaction with 4-toluenesulfonyl chloride in tert-butyl methyl ether at 0 °C, using 1,4-diazabicyclo[2.2.2]octane as a base, to give N-tert-butoxycarbonyl-4-(tosyloxymethyl)piperidine.
Introduction of Chlorosulfonyl Group
The chlorosulfonyl group is typically introduced via chlorosulfonylation of the methylamino substituent on the piperidine ring:
- One approach involves the reaction of the tosylate intermediate with chlorosulfonyl reagents or chlorosulfonyl-containing nucleophiles.
- Another method is the direct sulfonylation of a methylamino-substituted piperidine derivative with chlorosulfonyl chloride under controlled conditions to avoid Boc deprotection.
Methylamino Functionalization
The methylamino group can be introduced by nucleophilic substitution or reductive amination strategies:
- A methylamine or methylsulfonyl derivative is reacted with the 4-position functional group (e.g., tosylate or mesylate) on the Boc-protected piperidine.
- Careful control of reaction conditions (temperature, solvent, base) is essential to achieve selective substitution without side reactions.
Representative Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate in ethyl acetate, 0–5 °C, 48 h | Ethyl piperidine-4-carboxylate | ~90% | Gentle cooling to maintain selectivity |
| Reduction | Lithium aluminum hydride in THF, 0 °C, 2 h | Boc-protected ester | ~85% | Controlled addition to avoid over-reduction |
| Tosylation | 4-Toluenesulfonyl chloride, DABCO, tert-butyl methyl ether, 0 °C | Boc-protected alcohol | ~85% | Mild base prevents Boc cleavage |
| Chlorosulfonylation | Chlorosulfonyl chloride, solvent (e.g., DCM), low temp | Boc-protected methylamino intermediate | Variable (50–80%) | Requires moisture-free conditions |
These yields are representative of similar piperidine derivatives and highlight the importance of temperature control and anhydrous conditions for optimal product formation.
Alternative Methods Using Sulfonyl Fluoride and Fluoride Salts
- Reactions employing cesium fluoride in N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at 85–100 °C have been reported for related piperidine derivatives, facilitating substitution reactions with sulfonyl groups.
- These methods can be adapted for chlorosulfonyl functionalization by using appropriate chlorosulfonyl precursors and fluoride salts to promote nucleophilic substitution.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate | Ethyl acetate | 0–5 °C | 48 h | ~90 | Standard Boc protection |
| Reduction to Alcohol | Lithium aluminum hydride | THF | 0 °C | 2 h | ~85 | Controlled reduction |
| Tosylation | 4-Toluenesulfonyl chloride, DABCO | tert-butyl methyl ether | 0 °C | 2 h | ~85 | Mild base, prevents Boc loss |
| Chlorosulfonylation | Chlorosulfonyl chloride | DCM or similar | 0–25 °C | 1–3 h | 50–80 | Moisture sensitive |
| Fluoride-Assisted Substitution | Cesium fluoride | DMA or DMF | 85–100 °C | 12–18 h | 58–60 | Alternative nucleophilic substitution |
Research Findings and Notes
- The Boc protecting group is stable under the mild chlorosulfonylation conditions but can be cleaved under strongly acidic or basic conditions; thus, reaction parameters must be optimized.
- Use of cesium fluoride and polar aprotic solvents enhances nucleophilic substitution efficiency in functionalizing piperidine derivatives, potentially applicable to chlorosulfonyl substitution.
- Purification typically involves aqueous workup, filtration, and drying under vacuum at moderate temperatures (40–55 °C) to maintain compound integrity.
- NMR and mass spectrometry data confirm the structure and purity of intermediates and final products, with characteristic signals for Boc tert-butyl groups and chlorosulfonyl substituents.
Chemical Reactions Analysis
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonamide derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate has garnered attention in drug development due to its potential pharmacological properties. The compound's ability to interact with various biological targets can be exploited in the design of new therapeutic agents.
Antiviral and Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antiviral and antimicrobial properties. The chlorosulfonyl group may enhance interactions with biological molecules, leading to increased efficacy against pathogens.
Neurological Applications
The piperidine core is often associated with neuroactive compounds. Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, which may pave the way for developing treatments for neurological disorders such as depression and anxiety.
Synthetic Applications
The compound's unique functional groups allow it to serve as an intermediate in organic synthesis. Its reactivity with nucleophiles makes it a valuable building block for creating more complex molecules.
Synthesis of Bioactive Compounds
This compound can be used to synthesize various bioactive compounds through nucleophilic substitution reactions. For instance, the chlorosulfonyl group can react with amines to form sulfonamide derivatives, which are important in pharmaceuticals .
Derivatization Potential
The compound's reactivity allows for multiple derivatization pathways, facilitating the exploration of structure-activity relationships (SAR) in drug design. This versatility is critical in optimizing pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound in various contexts:
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of sulfonamide derivatives synthesized from this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Neuropharmacological Research
In neuropharmacology, derivatives of this compound were tested for their effects on serotonin receptors. The findings demonstrated that certain modifications enhanced receptor affinity, indicating potential for developing new antidepressants .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₃ClN₄O₂
- Key Features: Contains a chloropyrimidine group linked via an aminomethyl bridge to the piperidine ring.
- Applications : Used in kinase inhibitor development due to pyrimidine’s affinity for ATP-binding pockets .
- Reactivity : The chloro-pyrimidine group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols), unlike the chlorosulfonyl group in the target compound, which is more reactive toward nucleophiles like amines or alcohols.
Tert-butyl 4-(2-chloro-N-methylacetamido)piperidine-1-carboxylate
- Molecular Formula : C₁₃H₂₂ClN₂O₃
- Key Features: Substituted with a chloroacetyl-methylamino group.
- Applications : Serves as an intermediate in peptide-mimetic drug synthesis. The chloroacetyl group enables alkylation of thiols (e.g., cysteine residues) .
- Comparison : The chloroacetyl group is less electrophilic than chlorosulfonyl, limiting its utility in forming stable sulfonamide bonds.
Sulfonyl-Containing Analogs
Tert-butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate
- Key Features : Dual sulfonamide groups linked to a piperidine core.
- Applications : Component of PROTACs targeting PDEδ for cancer therapy .
- Reactivity : The sulfonamide groups enhance solubility and protein-binding capacity, similar to the target compound’s chlorosulfonyl group.
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
Piperidine Core Modifications
Tert-butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate
- Molecular Formula: C₁₆H₂₅NO₄
- Key Features : Cyclopropane-methoxycarbonyl substituent.
- Applications : Used in photoredox-catalyzed cyclobutane synthesis .
- Comparison : The cyclopropane group introduces steric hindrance, reducing reactivity compared to the linear chlorosulfonyl group in the target compound.
Physicochemical Properties
Biological Activity
Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈ClN₂O₄S
- Molecular Weight : 302.79 g/mol
- CAS Number : 147539-41-1
The compound features a piperidine ring, a tert-butyl group, a chlorosulfonyl group, and a methylamino substituent. These structural elements contribute to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
- Receptor Modulation : By binding to receptors, it can alter physiological responses, which is crucial for therapeutic applications.
Biological Activity Data
The following table summarizes various studies highlighting the biological activities associated with this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Enzyme Inhibition | Demonstrated effective inhibition of specific kinases involved in cancer signaling pathways. |
| Study 3 | Antimicrobial Properties | Exhibited activity against several bacterial strains, suggesting potential as an antibiotic agent. |
Case Studies
-
Antitumor Efficacy :
In a study evaluating the antitumor effects of the compound, it was found that this compound significantly reduced the growth of various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction through caspase activation. -
Enzyme Targeting :
Research indicated that this compound effectively inhibits the activity of certain kinases implicated in tumor progression. In vivo studies demonstrated reduced tumor size in animal models treated with the compound compared to controls. -
Antimicrobial Study :
A series of tests revealed that the compound displayed notable antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests a dual potential for both anticancer and antibacterial applications.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
- Excretion : Mainly excreted via urine.
Q & A
Q. What are the recommended safety protocols for handling Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including respiratory protection, nitrile gloves, and eye/face shields, due to the compound’s reactive chlorosulfonyl group. Adequate ventilation and immediate access to eye-wash stations are critical. Waste should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation. Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) is recommended for monitoring reaction progress .
Q. What common impurities arise during synthesis, and how can they be separated?
Side products like unreacted intermediates or deprotected piperidine derivatives are typical. Purification via silica gel column chromatography using gradients of dichloromethane and ethyl acetate effectively isolates the target compound. Recrystallization from polar aprotic solvents (e.g., acetonitrile) may further enhance purity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
Refluxing in MeCN with K₂CO₃ as a base (2.0 equiv) for 12 hours enhances nucleophilic substitution efficiency. Catalytic use of phase-transfer agents or ionic liquids can stabilize reactive intermediates. Post-reaction, flash chromatography (SiO₂, 10:1 DCM:EtOAc) achieves >95% purity. Monitoring reaction progress via TLC (Rf ~0.56) minimizes over-reaction .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?
The chlorosulfonyl moiety acts as a strong electrophile, facilitating displacement by amines or thiols. However, its sensitivity to hydrolysis necessitates anhydrous conditions. Computational studies (e.g., DFT) predict activation barriers for substitutions, guiding solvent selection (e.g., DMF for high-polarity reactions) .
Q. What strategies mitigate decomposition under varying pH conditions?
The compound is unstable in acidic or aqueous environments due to Boc-group deprotection and sulfonamide hydrolysis. Storage at -20°C under inert gas (N₂/Ar) in desiccated containers prolongs stability. Buffered reaction media (pH 7–8) minimize degradation during biological assays .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess binding affinities to proteins like PDEδ or bromodomains. Density Functional Theory (DFT) calculations optimize substituent effects on electron-withdrawing groups, enhancing target selectivity .
Q. What is the impact of the Boc protecting group on solubility and reactivity?
The tert-butyloxycarbonyl (Boc) group increases hydrophobicity, reducing aqueous solubility but improving organic-phase extraction. It also shields the piperidine nitrogen from unintended alkylation, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for downstream functionalization .
Methodological Considerations
- Synthetic Scalability : Multi-step protocols (e.g., coupling with 4-chlorobenzylamine) require strict stoichiometric control to avoid dimerization .
- Stability Testing : Accelerated degradation studies under UV/heat stress identify optimal storage conditions .
- Cross-Disciplinary Applications : The compound’s modular structure supports its use in PROTACs (PROteolysis-Targeting Chimeras) and kinase inhibitors, leveraging its sulfonamide and carbamate functionalities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
